molecular formula C5H5ClN2O B567619 4-Amino-6-chloropyridin-2-ol CAS No. 1227600-15-8

4-Amino-6-chloropyridin-2-ol

Cat. No.: B567619
CAS No.: 1227600-15-8
M. Wt: 144.558
InChI Key: OGJGBNCIAXXTJI-UHFFFAOYSA-N
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Description

4-Amino-6-chloropyridin-2-ol is a valuable chemical intermediate in scientific research, particularly in the development of novel active compounds. Its structure, incorporating both amino and chloro functional groups on a pyridin-2-ol scaffold, makes it a versatile precursor for synthesizing more complex heterocyclic systems. Chlorinated pyridine derivatives are of significant interest in medicinal chemistry, as the chlorine atom can profoundly influence a molecule's biological activity and metabolic stability; over 250 FDA-approved drugs contain chlorine . Specifically, this compound serves as a key building block for fused heterocycles, such as imidazo[1,2-a]pyridines, which are investigated for their potential as antiviral and immunosuppressive agents . Furthermore, its applicability in biocatalytic reactions has been demonstrated, as it can be regioselectively transformed into 5-hydroxy derivatives using whole-cell biocatalysts like Burkholderia sp. MAK1, providing a efficient route to aminopyridinol structures that are often challenging to access by conventional synthetic methods . These aminopyridinols are explored as potent phenolic antioxidants and have been applied in the synthesis of new antibiotics . The compound is strictly for use in laboratory research and development.

Properties

IUPAC Name

4-amino-6-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJGBNCIAXXTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729346
Record name 4-Amino-6-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227600-15-8
Record name 4-Amino-6-chloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropyridin-2-ol typically involves the chlorination of 4-amino-2-hydroxypyridine. One common method includes the reaction of 4-amino-2-hydroxypyridine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6-position of the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The process often involves continuous flow reactors to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-chloropyridin-2-ol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce corresponding ketones, aldehydes, or amines.

Scientific Research Applications

4-Amino-6-chloropyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is utilized in the synthesis of pharmaceutical compounds, such as anti-inflammatory agents and antimicrobial drugs.

    Industry: It is employed in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-chloropyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. For instance, it can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Dictates Reactivity: The amino group at position 4 in this compound enhances nucleophilic substitution at the adjacent chloro position (6), a feature less pronounced in isomers like 3-Amino-2-chloropyridin-4-ol .
  • Hydroxyl Group Acidity: The -OH group at position 2 in this compound exhibits higher acidity compared to its isomer 4-Amino-6-chloropyridin-3-ol due to resonance stabilization differences .

Physicochemical Properties

While direct solubility or melting point data for this compound are unavailable in the provided evidence, inferences can be made from analogs:

  • Hydrogen Bonding: The presence of both -NH₂ and -OH groups facilitates intermolecular hydrogen bonding, increasing melting points relative to non-polar pyridine derivatives .
  • Polarity: Compared to simpler pyridines (e.g., 2-aminopyridin-3-ol, CAS 16867-03-1), the chloro substituent in this compound enhances lipophilicity, impacting its solubility in organic solvents .

Research Findings and Industrial Relevance

  • Scalability: this compound is synthesized via regioselective chlorination of 4-aminopyridin-2-ol, achieving higher yields (75–80%) compared to isomers like 4-Amino-2-chloropyridin-3-ol (60–65%) .

Biological Activity

4-Amino-6-chloropyridin-2-ol is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is a pyridine derivative characterized by the presence of an amino group at position 4 and a chlorine atom at position 6. Its chemical structure can be represented as follows:

C5H5ClN2O\text{C}_5\text{H}_5\text{ClN}_2\text{O}

This structure contributes to its biological activity, particularly in the context of drug design and development.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of 6-chloro-pyridin-2-yl amines exhibit moderate to potent antibacterial activity against various pathogenic strains. Notably, certain derivatives demonstrated significant changes in activity against specific microbial strains, suggesting that modifications in the structure can enhance efficacy .

CompoundActivity LevelTarget Microorganism
3aPotentM. avium
3fModerateE. coli
3hSignificantS. aureus

Interaction with Receptors

Research has shown that this compound interacts with alpha adrenergic receptors. A series of studies indicated that compounds containing this scaffold exhibited high affinity for alpha 2-adrenoceptors, which are crucial in regulating various physiological responses such as blood pressure and anxiety . The nature of the substituent at the amino position significantly influences receptor binding potency.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism, leading to reduced growth rates.
  • Receptor Modulation : By binding to adrenergic receptors, it may modulate neurotransmitter release and influence cardiovascular functions.
  • Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activities, which can protect cells from oxidative stress .

Study on Antimicrobial Efficacy

In a recent study, several 6-chloro-pyridin-2-yl amine derivatives were synthesized and evaluated for their antimicrobial activity. The results showed that modifications at various positions significantly impacted their effectiveness against different strains of bacteria. For instance, compound 3f demonstrated notable antibacterial properties against E. coli, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Receptor Binding Study

Another study focused on the receptor binding affinities of various derivatives of this compound. The findings revealed that certain modifications could enhance selectivity for alpha 2-adrenoceptors over alpha 1-adrenoceptors, which could lead to fewer side effects in therapeutic applications .

Q & A

Q. What are the key physicochemical properties of 4-Amino-6-chloropyridin-2-ol, and how can they be experimentally determined?

The compound (CAS 1227600-15-8, C5H5ClN2O) has a hydroxyl group at position 2, an amino group at position 4, and a chlorine at position 6 on the pyridine ring. Key properties include:

  • Molecular weight : 144.56 g/mol (calculated from formula).
  • Solubility : Predicted to be polar due to hydroxyl and amino groups; test via shake-flask method in water, DMSO, or ethanol.
  • pKa : Use potentiometric titration to determine ionization states of the amino (basic) and hydroxyl (acidic) groups.
  • Structural confirmation : Employ <sup>1</sup>H/<sup>13</sup>C NMR, IR (to confirm -OH and -NH2), and mass spectrometry. For crystallographic data, use SHELXL for refinement if single crystals are obtained .

Q. What synthetic routes are recommended for this compound?

A plausible route involves nucleophilic substitution on a pre-functionalized pyridine ring:

Start with 2,6-dichloropyridine.

Introduce the hydroxyl group via hydrolysis under basic conditions (e.g., NaOH, 100°C).

Replace the remaining chlorine at position 4 with an amino group using ammonia or a protected amine under high pressure/temperature.

  • Monitor reaction progress with TLC or HPLC.
  • Purify via recrystallization or column chromatography .

Q. What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and particulate-filter respirators (EN 143 standard) to avoid inhalation or dermal contact.
  • Ventilation : Use fume hoods to prevent aerosol formation.
  • Storage : Store in airtight containers away from oxidizers; avoid dust accumulation (risk of explosion).
  • First aid : For skin contact, wash with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in synthesis?

  • Catalyst screening : Test palladium or copper catalysts for amination steps to reduce side reactions.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, water) for substitution efficiency.
  • Temperature control : Use microwave-assisted synthesis to accelerate reactions and improve selectivity.
  • By-product analysis : Employ GC-MS or HPLC to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry .

Q. What analytical techniques resolve contradictions in reported biological activity data?

  • Dose-response studies : Perform enzyme inhibition assays (e.g., IC50 determination) across multiple concentrations to account for variability.
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results.
  • Structural analogs : Synthesize derivatives (e.g., 4-amino-6-bromopyridin-2-ol) to isolate the impact of the chloro substituent .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases).
  • QSAR modeling : Correlate substituent electronic effects (Hammett constants) with activity data from analogs.
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS) .

Q. What strategies mitigate genotoxicity risks identified in safety assessments?

  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100.
  • Structural modification : Replace the chlorine with less electrophilic groups (e.g., methyl) to reduce DNA adduct formation.
  • Impurity control : Implement rigorous purification (e.g., preparative HPLC) to remove carcinogenic by-products like m-cresol .

Methodological Challenges

Q. How to address low solubility in pharmacological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Esterify the hydroxyl group to enhance lipophilicity, then hydrolyze in vivo .

Q. What crystallography challenges arise in structural determination?

  • Crystal growth : Optimize solvent mixtures (e.g., ethanol/water) via vapor diffusion.
  • Data refinement : Use SHELXL for high-resolution data; address disorder in the amino or hydroxyl groups with restraints .

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